[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol
Description
The compound [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol features a bicyclo[2.1.1]hexane core with a 2-oxabicyclo oxygen atom, a methyl group at position 1, an aminomethyl (-CH₂NH₂) group at position 4, and a hydroxymethyl (-CH₂OH) group at position 3. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and synthetic applications. Limited literature and patent data suggest it is a novel compound under investigation .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-7-3-8(4-7,5-9)6(2-10)11-7/h6,10H,2-5,9H2,1H3 |
InChI Key |
JYMCMZQMCGOTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)CO)CN |
Origin of Product |
United States |
Preparation Methods
Route 1: Cycloaddition and Functionalization of Epoxides
Step 1: Synthesis of the bicyclic core via [2+2] cycloaddition
- Starting Material: R-epichlorohydrin, a chiral epoxide precursor.
- Reaction Conditions: Treatment with sodium cyanide in aqueous medium to generate a nitrile intermediate, which is subsequently hydrolyzed or reduced to amines.
- Outcome: Formation of a bicyclic nitrile intermediate, which after hydrolysis yields the amino alcohol.
Step 2: Hydroxymethylation
- The amino alcohol undergoes formaldehyde-mediated hydroxymethylation, introducing the hydroxymethyl group at the 3-position.
R-epichlorohydrin → [NaCN, H2O] → Bicyclic nitrile → Hydrolysis → Amino alcohol → Formaldehyde addition → Hydroxymethyl derivative
Advantages: High stereoselectivity due to chiral starting material; straightforward functionalization.
Route 2: Ring-Closing via Intramolecular Cyclization
Step 1: Synthesis of a suitable precursor bearing both amino and hydroxymethyl groups, such as amino alcohols derived from amino acids or amino alcohols.
Step 2: Cyclization through intramolecular nucleophilic attack, facilitated by dehydration or activation with agents like polyphosphoric acid (PPA) or dehydrating agents, to form the oxabicyclic structure.
Step 3: Functionalization with methyl groups via methylation reactions, such as methyl iodide or dimethyl sulfate, under basic conditions.
Step 4: Final hydroxymethylation or aminomethylation to install the respective groups selectively.
Amino alcohol precursor → Cyclization → Bicyclic intermediate → Methylation → Hydroxymethyl/aminomethyl functionalization
Advantages: Flexibility in functional group modifications; suitable for scale-up with optimized conditions.
Route 3: Synthesis via Cyclopropanation and Ring Expansion
Step 1: Preparation of a cyclopropane precursor through Simmons-Smith cyclopropanation of an alkene.
Step 2: Ring expansion or rearrangement under thermal or catalytic conditions to generate the oxabicyclic structure.
Step 3: Functional group transformations to introduce amino and hydroxymethyl groups at specific positions.
Advantages: Potential for stereocontrol; applicable to diverse substrate scopes.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Route 1 | R-epichlorohydrin | Nucleophilic substitution, hydrolysis, formaldehyde addition | NaCN, formaldehyde, aqueous conditions | High stereoselectivity, chiral control | Multi-step, moderate yield |
| Route 2 | Amino alcohol precursors | Intramolecular cyclization, methylation | Dehydrating agents, methyl halides | Flexible, scalable | Requires precise control of conditions |
| Route 3 | Alkene + Simmons-Smith reagents | Cyclopropanation, ring expansion | Iodomethylzinc reagents, heat | Stereocontrol, diverse scope | Possible side reactions |
Notes on Reaction Conditions and Optimization
- Temperature Control: Critical during cyclization steps to prevent side reactions.
- Solvent Choice: Dichloromethane, tetrahydrofuran (THF), or acetonitrile are preferred for their inertness and solubility profiles.
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids may facilitate cyclization.
- Purification: Chromatography or recrystallization techniques are employed to isolate high-purity products.
Chemical Reactions Analysis
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Physicochemical Properties
- The primary amine can participate in Schiff base formation or salt generation (e.g., hydrochloride derivatives, as seen in CAS 2138150-58-8) .
- Halogen Substituents : Iodine in CAS 2920390-90-3 increases molecular weight and may confer radiolabeling utility .
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, altering reactivity and metabolic stability .
- Methylsulfonyl Group : Improves solubility in polar solvents and may enhance binding affinity in biological targets .
Collision Cross-Section (CCS) and Mass Spectrometry Behavior
Predicted CCS values for the target compound and analogs vary with adducts:
Table 2: CCS Comparison (Ų)
The similarity in CCS values suggests comparable conformational flexibility despite substituent differences.
Biological Activity
[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol is a bicyclic organic compound with a unique structure that includes an aminomethyl group and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be attributed to its structural characteristics.
Chemical Structure and Properties
The molecular formula of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol is with a molecular weight of 157.21 g/mol. Its structure features a bicyclic arrangement that may facilitate interactions with biological targets, enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Functional Groups | Aminomethyl, Hydroxymethyl |
The biological activity of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol is hypothesized to involve several mechanisms:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with various biological molecules, potentially influencing enzyme activity.
- Nucleophilic Reactions : The hydroxymethyl group may participate in nucleophilic substitution reactions, modifying the activity of target proteins.
- Modulation of Enzyme Activity : Interactions with enzymes could lead to changes in metabolic pathways, impacting overall biological functions.
Biological Activity
Research indicates that compounds structurally related to [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
- Neuroprotective Effects : The unique structure may allow for neuroprotective interactions, which could be beneficial in treating neurodegenerative diseases.
Q & A
Q. Methodological Insight
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|---|
| Core Synthesis | UV light, hexane, −20°C | 45–60 | 90–95 | Competing dimerization |
| Bromination | NBS, AIBN, CCl4, reflux | 70 | 85 | Regioselectivity control |
| Amination | NH3 (aq.), THF, 50°C | 55 | 88 | Over-alkylation risk |
How can researchers address contradictory data on the thermal stability of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol derivatives?
Advanced Research Focus
Thermolysis studies of analogous 2-oxabicyclo[2.1.1]hexane esters (e.g., ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate) reveal fragmentation into linear ketones (e.g., ethyl 2-ethenyl-4-oxobutyrate) at elevated temperatures (>100°C) . However, contradictory reports on stability may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., esters) increase fragmentation, while electron-donating groups (e.g., methanol) stabilize the bicyclic core.
- Solvent choice : Polar aprotic solvents (e.g., DMF) accelerate decomposition compared to non-polar media.
Q. Resolution Strategy
- Controlled thermogravimetric analysis (TGA) : Monitor mass loss under inert atmospheres.
- Kinetic isotope effects : Use deuterated analogs to probe hydrogen-transfer mechanisms in fragmentation.
- Computational modeling : DFT calculations to compare activation energies of competing pathways (e.g., ring-opening vs. retention).
What spectroscopic markers are critical for confirming the stereochemistry of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol?
Q. Basic Research Focus
- ¹H NMR : The methine proton (C3-H) in the bicyclic system exhibits a doublet of doublets (δ 3.8–4.2 ppm, J = 8–12 Hz) due to coupling with adjacent oxabicyclo protons. Endo vs. exo configurations are distinguished by splitting patterns .
- ¹³C NMR : The quaternary carbon (C1) resonates at δ 85–90 ppm, while the aminomethyl carbon (C4) appears at δ 45–50 ppm.
- IR Spectroscopy : A broad peak at 3300–3500 cm⁻¹ confirms the –NH₂ group, while –OH stretches (methanol group) appear at 3200–3400 cm⁻¹.
Q. Advanced Validation
- NOESY/ROESY : Correlate spatial proximity between C1-CH₃ and C3-CH₂OH to confirm stereochemistry.
- X-ray crystallography : Resolve absolute configuration, particularly for enantiopure derivatives (e.g., rac-emix ).
How do leaving-group properties and solvent nucleophilicity influence substitution vs. fragmentation in solvolysis reactions of [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol derivatives?
Advanced Research Focus
Solvolysis of brosylates (e.g., compound 24 derived from 2-oxabicyclo[2.1.1]hexane-endo-5-methanol) proceeds via two pathways:
Substitution : Favored by poor leaving groups (e.g., –OH) and nucleophilic solvents (e.g., H₂O, EtOH).
Fragmentation : Dominates with strong leaving groups (e.g., –OTs, –Br) and non-nucleophilic solvents (e.g., acetone) .
Q. Experimental Design
| Leaving Group | Solvent | % Substitution | % Fragmentation |
|---|---|---|---|
| –OTs (tosylate) | Acetone | 15 | 85 |
| –Br | H₂O | 5 | 95 |
| –OH | EtOH | 70 | 30 |
Q. Mechanistic Insight
- Substitution : Proceeds via SN2 mechanism at the bicyclic bridgehead, with stereochemical inversion.
- Fragmentation : Involves C–O bond cleavage and formation of a carbocation intermediate, stabilized by the bicyclic framework.
What safety protocols are critical for handling [4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol in laboratory settings?
Q. Basic Research Focus
- Hazard Classification : Based on analogs (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
- First Aid : For inhalation exposure, move to fresh air and administer oxygen if needed; for skin contact, wash with pH-neutral soap .
Q. Advanced Mitigation
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid amine-related toxicity.
- PPE : Use nitrile gloves (≥0.1 mm thickness) and fume hoods with ≥100 ft/min face velocity during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
